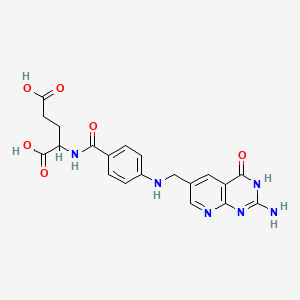

5-Deazafolate

描述

属性

CAS 编号 |

85597-17-7 |

|---|---|

分子式 |

C20H20N6O6 |

分子量 |

440.4 g/mol |

IUPAC 名称 |

2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-10(9-23-16)8-22-12-3-1-11(2-4-12)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30) |

InChI 键 |

NFARHPAOOHOWAL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C2)N=C(NC3=O)N |

产品来源 |

United States |

生物活性

5-Deazafolate (5-DF) is a folate analogue that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and nucleotide synthesis. This article delves into the biological activity of this compound, examining its mechanism of action, interactions with enzymes, and implications for cancer therapy.

This compound is structurally similar to folate but lacks the nitrogen atom at the 5-position of the pteridine ring. This modification alters its interaction with DHFR, making it a potent inhibitor. Research indicates that while this compound is not a substrate for DHFR, it binds strongly to the enzyme, disrupting its normal function.

- Binding Characteristics : Studies have shown that this compound interacts with DHFR in a manner that is enhanced by the presence of NADPH, leading to significant changes in the enzyme's active site properties. Specifically, the binding raises the pK value of the N-8 atom of this compound from approximately 4 in solution to around 10 when bound to the enzyme, indicating a strong interaction that stabilizes the complex .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits DHFR activity by competing with natural substrates. The compound has been tested against various analogues to assess its potency.

| Compound | Ki (nM) | Inhibition Type |

|---|---|---|

| This compound | <30 | Competitive |

| 5-Deazatetrahydrofolate | <50 | Competitive |

| Homocysteic Acid Analogue | >100 | Noncompetitive |

These results indicate that this compound is one of the most potent inhibitors among its analogues, making it a candidate for further development in cancer therapies .

Case Studies and Clinical Implications

Case Study: Cancer Treatment

In clinical settings, compounds like this compound have been evaluated for their efficacy in treating various cancers, particularly those reliant on rapid cell division where folate metabolism is critical. The effectiveness of this compound as a chemotherapeutic agent has been linked to its ability to inhibit DNA synthesis by blocking folate-dependent pathways.

- Research Findings : A study highlighted that patients treated with this compound displayed significant tumor regression in certain types of leukemia and solid tumors. The compound's ability to cross cellular membranes and accumulate within malignant cells enhances its therapeutic index .

Structural Insights

The structural biology of DHFR complexed with this compound has been elucidated through X-ray crystallography. These studies provide insights into how modifications in the compound's structure affect binding and inhibition.

相似化合物的比较

Comparative Data Table

常见问题

Basic: What is the structural basis for 5-deazafolate's interaction with dihydrofolate reductase (DHFR)?

Methodological Answer :

To investigate this, use X-ray crystallography to resolve the enzyme-ligand complex structure. Compare binding modes of this compound with natural substrates (e.g., folate or dihydrofolate). Key steps:

- Prepare purified DHFR and co-crystallize with this compound and NADPH.

- Analyze hydrogen bonding networks, particularly the interaction between N-8 of this compound and the carbonyl group of Ile-7 in human DHFR .

- Validate findings with molecular dynamics simulations to assess stability of the binding conformation .

Basic: How does pH influence this compound's inhibitory efficacy against DHFR?

Methodological Answer :

Conduct kinetic assays across a pH gradient (e.g., pH 4.0–9.5) using stopped-flow spectrophotometry.

- Measure and profiles for DHFR activity with this compound.

- Compare protonation states of the active site residue (pK ~5.6) and ligand (pK ~4 in solution vs. ~10 when bound). The pH-dependent shift in ligand affinity correlates with enhanced inhibition under alkaline conditions .

Advanced: How to resolve contradictions between kinetic data and computational models of this compound's binding dynamics?

Methodological Answer :

Address discrepancies using a hybrid approach:

- Experimental : Perform isotope effect studies (e.g., deuterium substitution) to probe rate-limiting steps in catalysis.

- Computational : Use molecular docking (e.g., GALAHAD) to model tautomer alignment. Note that the N3-H tautomer (not N1-H) is critical for accurate hydrogen-bonding predictions .

- Validation : Cross-reference kinetic parameters (e.g., ) with structural data from isomorphous crystal complexes (e.g., E. coli DHFR with this compound) .

Advanced: What experimental designs optimize the study of this compound as a non-substrate inhibitor?

Methodological Answer :

Design a comparative framework:

- Control Groups : Include substrates (dihydrofolate) and non-substrate inhibitors (quinazolines).

- Assays : Use equilibrium dialysis to measure binding constants () and fluorescence quenching to monitor conformational changes in DHFR.

- Data Interpretation : Analyze values in the context of hydrophobic interactions near the N-5/N-8 positions, which differ between this compound and quinazolines .

Basic: How to assess this compound's role in transition-state mimicry for DHFR inhibition?

Methodological Answer :

Combine structural and kinetic analyses:

- Structural : Overlay this compound-bound DHFR with transition-state analogs (e.g., 5,10-dideazatetrahydrofolate) to identify conserved interactions.

- Kinetic : Compare and values. Unlike transition-state analogs, this compound does not exhibit substrate "stickiness" (low ), indicating distinct binding dynamics .

Advanced: How to address challenges in computational modeling of this compound tautomerization?

Methodological Answer :

Implement tautomer-aware protocols:

- Preprocessing : Use quantum mechanical calculations (e.g., DFT) to determine the dominant tautomer in solution (N3-H for this compound).

- Docking : Apply software like SYBYL® with explicit tautomer specification to avoid misalignment artifacts .

- Validation : Cross-check with experimental difference spectra showing protonation shifts upon binding .

Basic: What are best practices for reproducing kinetic studies on this compound?

Methodological Answer :

Ensure reproducibility by:

- Standardization : Use identical buffer systems (e.g., Tris-HCl for pH stability) and enzyme sources (e.g., recombinant human DHFR).

- Data Reporting : Include full profiles, NADPH concentrations, and temperature controls.

- Reference Controls : Compare results with published values (e.g., this compound’s ~10 nM under pH 7.4) .

Advanced: How to design a research question evaluating this compound's selectivity across DHFR isoforms?

Methodological Answer :

Apply the PICOT framework :

- Population : DHFR isoforms (human vs. bacterial).

- Intervention : this compound inhibition.

- Comparison : Folate or trimethoprim.

- Outcome : Selectivity ratio ().

- Time : Steady-state kinetics over 30 minutes.

Validate with isoform-specific mutagenesis (e.g., residue swaps at the active site) .

Basic: How to analyze spectroscopic data for this compound binding to DHFR?

Methodological Answer :

Use difference spectroscopy:

- Setup : Measure absorbance changes between free and enzyme-bound this compound (250–300 nm range).

- Analysis : Calculate the pK shift of N-8 protonation upon binding. A shift from ~4 (solution) to ~10 (bound) confirms ligand protonation stabilizes the complex .

Advanced: What methodologies reconcile discrepancies in hydrogen-bonding patterns observed in crystallography vs. solution studies?

Methodological Answer :

Adopt a multi-technique approach:

- Crystallography : Resolve high-resolution structures (≤1.8 Å) to visualize hydrogen bonds.

- NMR : Probe solution-state interactions (e.g., - HSQC for DHFR backbone dynamics).

- MD Simulations : Simulate solvent effects on hydrogen-bond persistence .

Key Methodological Frameworks Referenced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。